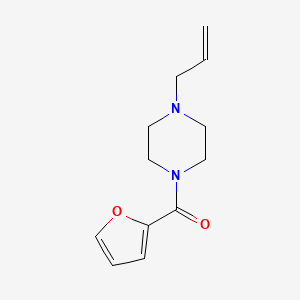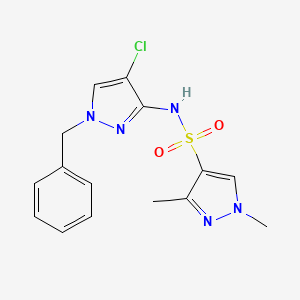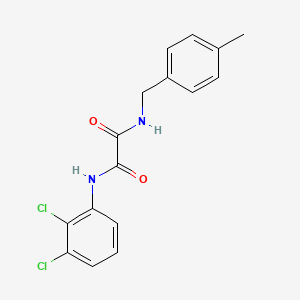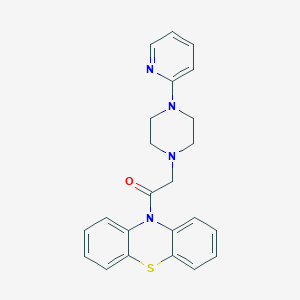
(4-ALLYLPIPERAZINO)(2-FURYL)METHANONE
Overview
Description
(4-Allylpiperazino)(2-furyl)methanone is a compound that features a piperazine ring substituted with an allyl group and a furan ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-allylpiperazino)(2-furyl)methanone typically involves the reaction of furyl(-1-piperazinyl)methanone with allyl halides in the presence of a base. One common method involves using N,N-dimethylformamide (DMF) as the solvent and lithium hydride as the base. The reaction proceeds under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
(4-Allylpiperazino)(2-furyl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the methanone can be reduced to form alcohols.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as in the development of new polymers.
Mechanism of Action
The mechanism by which (4-allylpiperazino)(2-furyl)methanone exerts its effects is not fully understood. its antibacterial activity is believed to involve the disruption of bacterial cell walls or interference with essential bacterial enzymes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Furyl[(4-aralkyl)-1-piperazinyl]methanone: Similar in structure but with different aralkyl groups.
Piperidine derivatives: These compounds share the piperazine ring but differ in their substituents and overall structure.
Uniqueness
(4-Allylpiperazino)(2-furyl)methanone is unique due to the presence of both an allyl group and a furan ring, which impart distinct chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
furan-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-5-13-6-8-14(9-7-13)12(15)11-4-3-10-16-11/h2-4,10H,1,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLXYFYQQDIBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-1-ethyl-5-[[1-[(3-fluorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4548785.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4548801.png)
![2-{[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4548803.png)

![(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4548814.png)
![5-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4548829.png)
![N-(2-FURYLMETHYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA](/img/structure/B4548834.png)
![4-methyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4548835.png)

![4-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]benzamide](/img/structure/B4548848.png)
![N-(2-methoxy-4-{[(2-nitrophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4548854.png)
![N-(2-bromophenyl)-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4548867.png)
![N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4548882.png)
